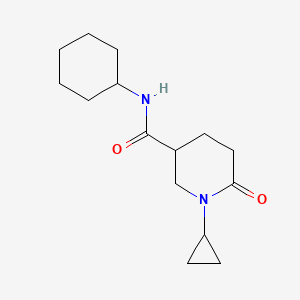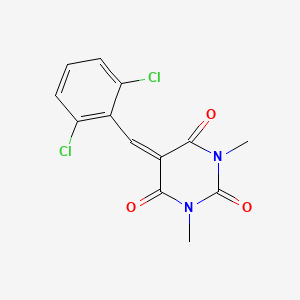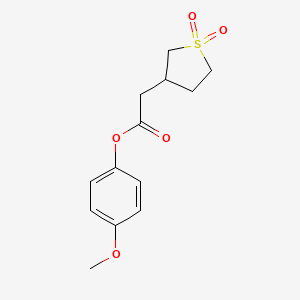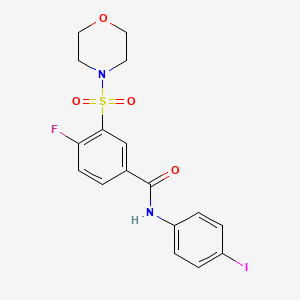![molecular formula C19H22N2O2 B4940341 N-isobutyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B4940341.png)
N-isobutyl-3-[(phenylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-3-[(phenylacetyl)amino]benzamide, also known as IBP or IBP-9414, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a non-peptide inhibitor of the protease enzyme trypsin, and has been shown to have anti-inflammatory, anti-viral, and anti-tumor properties. In
Wissenschaftliche Forschungsanwendungen
N-isobutyl-3-[(phenylacetyl)amino]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide. Studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-viral properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide. Studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the replication of several viruses, including influenza A virus and human immunodeficiency virus (HIV). N-isobutyl-3-[(phenylacetyl)amino]benzamide has also been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of several types of cancer cells.
Wirkmechanismus
N-isobutyl-3-[(phenylacetyl)amino]benzamide is a non-peptide inhibitor of the protease enzyme trypsin. Trypsin is involved in the digestion of proteins, and is also involved in several pathological processes such as inflammation and tumor growth. N-isobutyl-3-[(phenylacetyl)amino]benzamide works by binding to the active site of trypsin, preventing it from cleaving its target proteins. This inhibition of trypsin activity leads to the anti-inflammatory, anti-viral, and anti-tumor properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide.
Biochemical and Physiological Effects
N-isobutyl-3-[(phenylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-isobutyl-3-[(phenylacetyl)amino]benzamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of several viruses. In vivo studies have shown that N-isobutyl-3-[(phenylacetyl)amino]benzamide can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isobutyl-3-[(phenylacetyl)amino]benzamide in lab experiments is its specificity for trypsin. This allows for targeted inhibition of trypsin activity, without affecting other proteases. Another advantage is its small molecular weight, which allows for easy penetration of cell membranes. However, one limitation of using N-isobutyl-3-[(phenylacetyl)amino]benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-3-[(phenylacetyl)amino]benzamide. One area of interest is the development of N-isobutyl-3-[(phenylacetyl)amino]benzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-isobutyl-3-[(phenylacetyl)amino]benzamide's potential as a therapeutic agent for viral infections, such as influenza A and HIV. Additionally, further studies are needed to explore the anti-tumor properties of N-isobutyl-3-[(phenylacetyl)amino]benzamide, and its potential as a cancer therapy.
Synthesemethoden
The synthesis of N-isobutyl-3-[(phenylacetyl)amino]benzamide involves several steps, starting with the reaction of 3-aminobenzamide with phenylacetyl chloride to form N-phenylacetyl-3-aminobenzamide. This compound is then reacted with isobutylamine to produce N-isobutyl-3-[(phenylacetyl)amino]benzamide. The final product is obtained through a purification process using column chromatography.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)13-20-19(23)16-9-6-10-17(12-16)21-18(22)11-15-7-4-3-5-8-15/h3-10,12,14H,11,13H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALYSYPDSVRLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)
![3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)

![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)

![propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4940288.png)

![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B4940306.png)
![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenethioamide](/img/structure/B4940311.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)


![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)